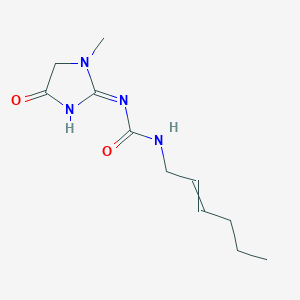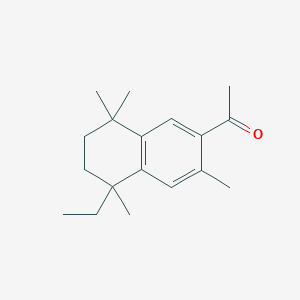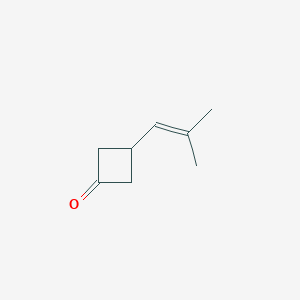![molecular formula C16H18O4S B14370359 Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate CAS No. 90155-97-8](/img/structure/B14370359.png)
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate typically involves the condensation of thiophene derivatives with hepta-2,5-dienedioic acid or its esters. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boron reagents with halides . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the dienedioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene compounds .
Aplicaciones Científicas De Investigación
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the dienedioate moiety can undergo nucleophilic attack, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Diethyl hepta-2,5-dienedioate: Lacks the thiophene ring but shares the dienedioate moiety.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of the dienedioate moiety.
Uniqueness
Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate is unique due to its combination of the thiophene ring and the dienedioate moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Propiedades
Número CAS |
90155-97-8 |
|---|---|
Fórmula molecular |
C16H18O4S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
diethyl 4-(thiophen-2-ylmethylidene)hepta-2,5-dienedioate |
InChI |
InChI=1S/C16H18O4S/c1-3-19-15(17)9-7-13(8-10-16(18)20-4-2)12-14-6-5-11-21-14/h5-12H,3-4H2,1-2H3 |
Clave InChI |
KZRJJUGRNDCYDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC(=CC1=CC=CS1)C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)

![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)

![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

